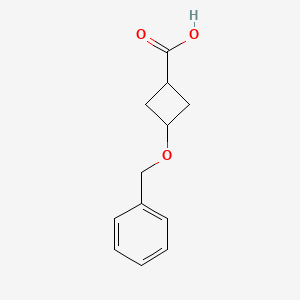

3-(Benzyloxy)cyclobutanecarboxylic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-(Benzyloxy)cyclobutanecarboxylic acid involves the reaction of 3-benzylidene cyclobutyronitrile with sodium hydroxide in an aqueous ethanol solution. The reaction is carried out at 80°C for 10 hours, followed by extraction with ethyl acetate .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-(Benzyloxy)cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Pharmaceutical Intermediates

One of the primary applications of 3-(benzyloxy)cyclobutanecarboxylic acid is as a pharmaceutical intermediate. It is involved in the synthesis of several biologically active compounds, including:

- HIV-1 Reverse Transcriptase Inhibitors : These compounds are crucial in the treatment of HIV infections.

- Kinase Inhibitors : These are used in cancer therapies, targeting specific kinases involved in tumor growth.

- MDM2 Antagonists : Important for cancer treatment, these compounds inhibit the interaction between MDM2 and p53, a critical tumor suppressor protein.

- JAK Inhibitors : Used for autoimmune diseases, these inhibitors target Janus kinases involved in the signaling pathways of various cytokines.

The annual demand for this compound as a medical intermediate is projected to increase significantly, highlighting its importance in pharmaceutical development .

Synthesis of Complex Molecules

The compound plays a crucial role in synthetic organic chemistry due to its ability to undergo various transformations while maintaining structural integrity. It can be utilized in:

- Nucleophilic Substitution Reactions : This allows for the introduction of various functional groups, enhancing its utility in building complex molecular architectures.

- Deprotection and Hydrolysis : These reactions enable the conversion of protecting groups to yield active pharmaceutical ingredients.

The versatility of this compound makes it a valuable building block for synthesizing a wide range of chemical entities .

Material Science Applications

In addition to its pharmaceutical applications, this compound has potential uses in material science. Its unique structure can influence the physical properties of polymers and other materials, making it suitable for:

- Polymer Synthesis : The incorporation of cyclobutane derivatives can enhance thermal stability and mechanical properties.

- Functional Materials : Its reactivity allows for the design of materials with specific functionalities, such as stimuli-responsive behavior.

Research Studies and Case Examples

Several studies have highlighted the applications and synthesis methods of this compound:

- A study demonstrated its use as an intermediate in synthesizing complex cyclic structures that exhibit biological activity .

- Another research focused on optimizing synthetic routes to improve yield and purity, showcasing its industrial significance .

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Phenylbutyric acid: Similar in structure but with a phenyl group instead of a benzyloxy group.

3-Methoxybenzoic acid: Contains a methoxy group instead of a benzyloxy group.

Poly (3-hydroxybutyric acid-co-3-hydroxyvaleric acid): A polymer with different functional groups but similar structural features.

Uniqueness

3-(Benzyloxy)cyclobutanecarboxylic acid is unique due to its benzyloxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .

Activité Biologique

3-(Benzyloxy)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring, a benzyloxy group, and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of approximately 206.24 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzyloxy group enhances the compound's ability to engage with enzymes and receptors, modulating their activity due to its structural properties. The rigidity provided by the cyclobutane ring is believed to enhance binding affinity and specificity towards these targets, making it a valuable compound in drug design and development.

Biological Properties

- Acidity and Reactivity : As a carboxylic acid, this compound exhibits typical properties associated with acids, including the ability to participate in acid-base reactions. The presence of the carboxyl group allows for hydrogen bonding, which can influence interactions with biological macromolecules.

- Stability : this compound is stable under normal conditions but may undergo hydrolysis or other reactions under extreme pH or temperature conditions.

Applications in Medicinal Chemistry

This compound serves as a precursor for synthesizing various heterocyclic compounds, which are often biologically active. Its structural features make it a candidate for further modifications aimed at enhancing pharmacological properties.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Benzyl 3-hydroxycyclobutanecarboxylate | Hydroxyl group addition | Potentially greater solubility |

| (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate | Contains amine functionality | Enhanced biological activity |

| (R)-5-Benzyl 1-tert-butyl 2-aminopentanedioate | Stereochemistry variation | Different pharmacological profiles |

| 5-(Benzyloxy)-5-oxopentanoic acid | Contains ketone functionality | Unique reactivity profile |

| 4-(Benzyloxy)-4-oxobutanoic acid | Different carbon chain length | Distinct synthetic pathways |

These compounds illustrate variations in functional groups and structural arrangements that may influence their reactivity and biological properties compared to this compound.

Synthesis and Characterization

Research has demonstrated various synthetic routes for preparing this compound. For instance, one method involves the reaction of benzyl bromide with cyclobutanecarboxylic acid derivatives under basic conditions, yielding the desired product with notable efficiency .

Propriétés

IUPAC Name |

3-phenylmethoxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNOFVDQHAHVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964279, DTXSID001232666, DTXSID601242722 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4958-02-5, 84182-48-9, 84182-47-8 | |

| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.